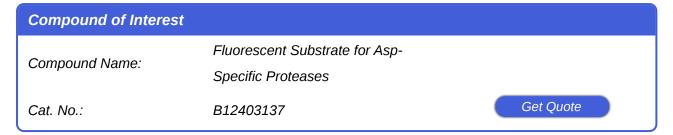


An In-depth Technical Guide to Commercially Available Asp-Specific Protease Substrates

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercially available substrates for Asp-specific proteases, a critical class of enzymes involved in a wide range of cellular processes, including apoptosis, inflammation, and protein processing. Asp-specific proteases, which cleave peptide bonds C-terminal to an aspartic acid residue, are key targets in drug discovery and diagnostics. This document details the available fluorogenic and chromogenic substrates, their kinetic properties, and the experimental protocols for their use.

Introduction to Asp-Specific Proteases

Asp-specific proteases are a diverse group of enzymes with profound physiological and pathological roles. Key members of this family include:

- Caspases: Cysteine-aspartic proteases that are central players in the apoptotic cascade. They are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).
- Granzyme B: A serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. It is a key effector molecule in cell-mediated cytotoxicity, inducing apoptosis in target cells.



- Asp-N Endoproteinase: A metalloendopeptidase that specifically cleaves peptide bonds Nterminal to aspartic acid residues. It is primarily used in protein sequencing and mass spectrometry analysis.
- Other Aspartyl Proteases: This broader category includes enzymes like pepsin, cathepsin D, and renin, which have an aspartic acid residue in their active site and are involved in processes ranging from digestion to blood pressure regulation.

The development of specific substrates for these proteases has been instrumental in elucidating their functions and in the screening for potential therapeutic modulators.

Commercially Available Substrates: A Comparative Overview

A variety of fluorogenic and chromogenic substrates are commercially available for studying Asp-specific proteases. These substrates typically consist of a short peptide sequence recognized by the protease, linked to a reporter molecule that produces a detectable signal upon cleavage.

Fluorogenic Substrates

Fluorogenic substrates offer high sensitivity and are suitable for continuous monitoring of enzyme activity. Common fluorophores include 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110 (R110).

Chromogenic Substrates

Chromogenic substrates produce a colored product upon cleavage, which can be quantified using a spectrophotometer. A common chromophore is p-nitroaniline (pNA).

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of commercially available Asp-specific protease substrates. This information is crucial for selecting the appropriate substrate for a given application and for comparing results across different studies.

Table 1: Commercially Available Caspase Substrates



Substr ate Name	Seque nce	Report er	Target Caspa se(s)	Excitat ion (nm)	Emissi on (nm)	Km (μM)	kcat/K m (M ⁻¹ s ⁻	Manuf acturer (s)
Ac- DEVD- AMC	Ac-Asp- Glu-Val- Asp- AMC	AMC	Caspas e-3, -7	340- 360	440- 460	9.7 - 10	~1.2 x 10 ⁵	Enzo Life Science s, BD Bioscie nces, Cayma n Chemic al, etc.
Ac- IETD- AFC	Ac-Ile- Glu- Thr- Asp- AFC	AFC	Caspas e-8, Granzy me B	380- 400	495- 505	~1.1	~1.8 x 10 ⁵	Enzo Life Science s, R&D System s, Santa Cruz Biotech nology, etc.
Ac- LEHD- AFC	Ac-Leu- Glu- His- Asp- AFC	AFC	Caspas e-9	400	505	~220	~1.4 x 10 ³	Enzo Life Science s, Santa Cruz Biotech nology, etc.



Z-VAD- AFC	Z-Val- Ala- Asp- AFC	AFC	Pan- caspas e	400	505	N/A	N/A	R&D System s, Enzo Life Science s, etc.
Ac- YVAD- AMC	Ac-Tyr- Val-Ala- Asp- AMC	AMC	Caspas e-1, -4, -5	360	460	~13	~1.9 x 10 ⁴	Enzo Life Science s, PeptaN ova, etc.
Ac- VEID- AFC	Ac-Val- Glu-Ile- Asp- AFC	AFC	Caspas e-6	400	505	~50	~2.2 x 10 ⁴	Enzo Life Science s, etc.

Table 2: Commercially Available Granzyme B Substrates



Substra te Name	Sequen ce	Reporte r	Excitati on (nm)	Emissio n (nm)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)	Manufa cturer(s)
Ac-IETD- AFC	Ac-Ile- Glu-Thr- Asp-AFC	AFC	380-400	495-505	~250	~1.1 x 10 ⁴	Enzo Life Sciences , R&D Systems, Santa Cruz Biotechn ology, etc.
Ac-IEPD- pNA	Ac-Ile- Glu-Pro- Asp-pNA	pNA	-	405 (Abs)	N/A	6.6 x 10 ⁴	Millipore Sigma (Calbioch em)
Boc- AAD- SBzI	Boc-Ala- Ala-Asp- SBzI	Thiobenz yl ester	-	412 (Abs with DTNB)	N/A	N/A	R&D Systems

Table 3: Substrates for Other Asp-Specific Proteases



Protease	Substrate	Reporter	Excitatio n (nm)	Emission (nm)	Comment s	Manufact urer(s)
Pepsin	Hemoglobi n	N/A	-	280 (Abs of TCA- soluble peptides)	Traditional protein substrate.	Sigma- Aldrich, Worthingto n Biochemic al
Pepsin	MOCAc- Pro-Thr- Glu-Phe- Phe(NO ₂)- Arg-Leu- OH	FRET (MOCAc/N O ₂)	328	393	Fluorogeni c peptide substrate.	Peptide Institute
Cathepsin D	Mca-Gly- Lys-Pro- Ile-Leu- Phe-Phe- Arg-Leu- Lys(Dnp)- D-Arg-NH2	FRET (Mca/Dnp)	325	393	Fluorogeni c peptide substrate.	R&D Systems, Enzo Life Sciences
Renin	(DABCYL)- y-Abu-lle- His-Pro- Phe-His- Leu-Val-lle- His-Thr- (EDANS)	FRET (EDANS/D ABCYL)	340	490	Fluorogeni c peptide substrate.	AnaSpec, Cayman Chemical
Asp-N	N/A	N/A	N/A	N/A	Primarily used for protein sequencin g; limited commercial ly available	Promega, Sigma- Aldrich



small molecule activity assay substrates.

Note: Km and kcat values can vary depending on the assay conditions (e.g., buffer, pH, temperature). The values presented here are approximate and should be used as a guide. N/A indicates that the data was not readily available.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for the use of common Asp-specific protease substrates.

Caspase-3 Activity Assay using Ac-DEVD-AMC

- 1. Materials:
- Ac-DEVD-AMC substrate (e.g., from Enzo Life Sciences, Cat. No. ALX-260-031)
- Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- Cell lysate or purified caspase-3
- 96-well black microplate
- Fluorometric microplate reader
- 2. Procedure:
- Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.
- Prepare the reaction mixture by diluting the Ac-DEVD-AMC stock solution in Caspase Assay Buffer to a final concentration of 50 μ M.
- Add 50 μ L of cell lysate (containing 20-50 μ g of total protein) or purified caspase-3 to each well of the 96-well plate.



- Initiate the reaction by adding 50 μL of the reaction mixture to each well.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

Granzyme B Activity Assay using Ac-IETD-AFC

- 1. Materials:
- Ac-IETD-AFC substrate (e.g., from R&D Systems, Cat. No. ES009)
- Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT)
- Cell lysate or purified Granzyme B
- 96-well black microplate
- Fluorometric microplate reader
- 2. Procedure:
- Prepare a 10 mM stock solution of Ac-IETD-AFC in DMSO.
- Prepare the reaction mixture by diluting the Ac-IETD-AFC stock solution in Granzyme B
 Assay Buffer to a final concentration of 200 μM.
- Add 50 μL of cell lysate or purified Granzyme B to each well of the 96-well plate.
- Initiate the reaction by adding 50 μL of the reaction mixture to each well.
- Incubate the plate at 37°C, protected from light.

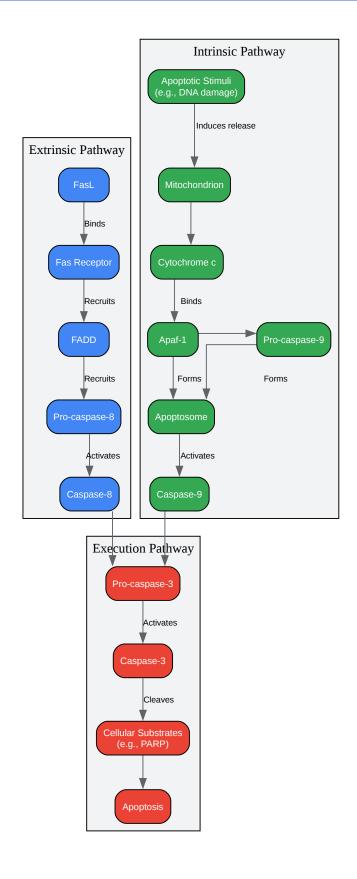


- Measure the fluorescence intensity at various time points using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

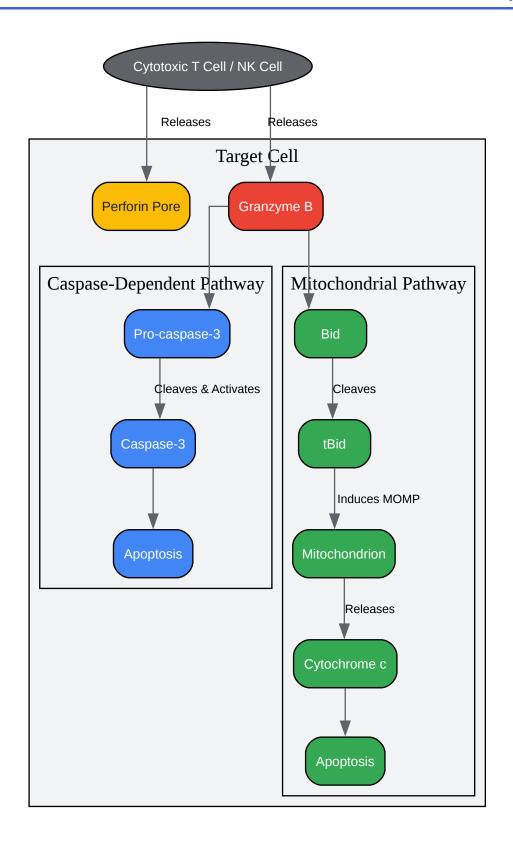
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which Asp-specific proteases are involved is crucial for a deeper understanding of their function. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

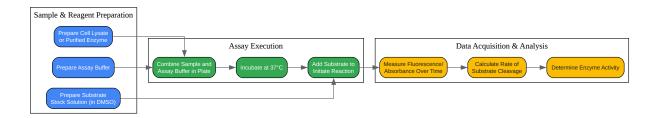












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